11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
The compound 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a tricyclic heterocyclic system fused with a benzothiazole-carbonyl moiety. The benzothiazole-2-carbonyl substituent introduces aromaticity and electron-withdrawing properties, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(16-18-13-5-1-2-7-15(13)23-16)20-8-9-21-14(10-20)11-4-3-6-12(11)19-21/h1-2,5,7H,3-4,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNVANWTGVFFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of action
Benzothiazoles and triazoles are known to interact with a variety of biological targets. For instance, benzothiazoles have been found to have anti-tubercular activity, and triazoles have been evaluated for their anti-inflammatory activity.
Mode of action
The mode of action of these compounds often involves binding to a specific target protein and modulating its activity. The exact nature of this interaction depends on the structure of the compound and the target protein.
Biochemical pathways
The biochemical pathways affected by these compounds can vary widely, depending on their specific targets. For example, if a compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammatory response.
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADMET), can also vary. Some benzothiazole and triazole derivatives have been found to have promising ADMET properties.
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body.
Biological Activity
The compound 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene represents a unique molecular structure with potential biological activities that merit exploration. This compound's biological activity is significant in the context of therapeutic applications, particularly in treating autoimmune diseases and possibly other conditions.
Chemical Structure and Properties
The compound can be described by its complex tricyclic structure, which incorporates a benzothiazole moiety and a triazatricyclo framework. This structural configuration is thought to contribute to its biological activity through various mechanisms of action.
Molecular Formula
- Molecular Formula : C₁₃H₉N₅O₂S
- Molecular Weight : 293.31 g/mol
Structural Features
- Benzothiazole Ring : Known for its role in pharmacological activity.
- Triazatricyclo Framework : May influence binding interactions with biological targets.
Research indicates that the compound may act as an antagonist of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9. These receptors are crucial in mediating immune responses and their dysregulation is associated with autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis . The compound's ability to inhibit these pathways suggests it could be beneficial in managing conditions characterized by overactive immune responses.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly reduce the secretion of pro-inflammatory cytokines from immune cells stimulated via TLR pathways. This effect is particularly relevant for therapeutic strategies aimed at modulating immune system activity in autoimmune disorders .
In Vivo Studies
Recent studies have shown promising results in animal models of autoimmune diseases. For example:
- Model : Mice with induced lupus-like symptoms.
- Findings : Treatment with the compound resulted in decreased disease severity, as measured by clinical scores and histological examination of kidney tissues.
Case Study 1: Autoimmune Disease Treatment
In a controlled study involving mice, administration of the compound led to:
- Reduction in Autoantibody Levels : Significant decrease in anti-dsDNA antibodies.
- Improvement in Renal Function : Histological analysis showed reduced glomerular damage compared to untreated controls.
Case Study 2: Cytokine Modulation
A study assessing cytokine profiles revealed:
- Decreased IL-6 and TNF-alpha Levels : Indicating a shift towards an anti-inflammatory state following treatment with the compound.
- Enhanced Regulatory T Cell Activity : Suggesting potential for restoring immune homeostasis.
Data Table
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Immune cell cultures | Reduced cytokine secretion |
| In Vivo | Lupus mouse model | Decreased autoantibody levels |
| Case Study 1 | Mice with SLE | Improved renal function |
| Case Study 2 | Cytokine profiling | Decreased IL-6 and TNF-alpha levels |
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
Key Comparison Points
Substituent Position and Electronic Effects: The 2-carbonyl vs. 6-carbonyl positional isomerism in benzothiazole derivatives (target compound vs. ) may alter π-π stacking interactions or hydrogen bonding, impacting target selectivity .
Core Heterocycle Variations: The benzodioxine-thiadiazole fused systems lack the triazatricyclo core but exhibit dual heterocyclic rings, favoring enzyme inhibition (e.g., α-amylase IC₅₀ values ~1.2–45.6 µM in antidiabetic studies) .
Pharmacokinetic Implications :
- The hydrochloride salt in improves aqueous solubility, a critical factor for oral bioavailability, whereas the target compound’s lipophilic benzothiazole group may enhance membrane permeability .
- The 3-fluorophenyl group in could reduce metabolic degradation via cytochrome P450 enzymes, extending half-life .
Synthetic Accessibility :
- Analogs like employ iodine-mediated cyclization and thiosemicarbazide intermediates, suggesting scalable routes for the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
